Mifepristone is derived from the natural steroid backbone and has been modified to enhance its pharmacological properties. The chemical classification places it within the category of hormones and steroids, specifically as a glucocorticoid receptor antagonist and a progestational hormone inhibitor . The International Union of Pure and Applied Chemistry name for Mifepristone is (8S,11R,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxyprop-1-ynyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one .
The synthesis of Mifepristone involves several key steps that have been optimized over time to improve yield and purity. One notable method includes:
This multi-step synthesis highlights the complexity involved in producing pharmaceutical-grade Mifepristone.
Mifepristone has a molecular formula of and a molecular weight of approximately 445.59 g/mol . Its structural representation can be expressed using various notations:
CN(C)c1ccc(cc1)[C@H]2C[C@@]3(C)[C@@H](CC[C@@]3(O)C#CCO)[C@@H]4CCC5=CC(=O)CCC5=C24InChI=1S/C29H35NO3/c1-28-18-25(19-5-8-21(9-6-19)30(2)3)27-23-12-10-22(32)17-20(23)7-11-24(27)26(28)13-15-29(28,33)14-4-16-31/h5-6,8-9,17,24-26,31,33H,7,10-13,15-16,18H2,1-3H3/t24-,25+,26-,28-,29-/m0/s1 .The three-dimensional structure reveals multiple chiral centers contributing to its biological activity.
Mifepristone undergoes various chemical reactions that contribute to its pharmacological effects. Key reactions include:
These reactions are crucial for understanding the drug's efficacy and safety profile.
Mifepristone functions primarily by antagonizing progesterone receptors. This action leads to:
This dual mechanism makes it effective for both pregnancy termination and managing hypercortisolism.
Mifepristone exhibits several notable physical properties:
Chemical properties include:
Mifepristone has significant applications in medicine:
These applications underscore Mifepristone's importance in both therapeutic settings and ongoing research initiatives.
Hydroxy-mifepristone functions as a potent competitive antagonist of the progesterone receptor, binding to the ligand-binding domain with approximately fivefold greater affinity than natural progesterone. This binding induces conformational changes that prevent coactivator recruitment and promote corepressor binding, effectively blocking progesterone-dependent gene transcription [1] [2]. The molecule exhibits tissue-specific effects due to differential expression of progesterone receptor isoforms (progesterone receptor-A and progesterone receptor-B). Through selective progesterone receptor modulator activity, hydroxy-mifepristone disrupts progesterone-mediated processes including endometrial decidualization, ovulation, and glandular development [2] [7]. Molecular analyses reveal that hydroxy-mifepristone stabilizes progesterone receptor complexes in inactive conformations, particularly affecting helix 12 positioning, which is critical for cofactor interaction [2].
Hydroxy-mifepristone demonstrates significant antiglucocorticoid activity through high-affinity binding (approximately threefold greater than dexamethasone) to the glucocorticoid receptor ligand-binding domain. X-ray crystallography studies show that hydroxy-mifepristone binding repositions helix 12 of the glucocorticoid receptor, occluding the coactivator binding pocket and promoting corepressor recruitment [1] [3]. This molecular rearrangement converts the glucocorticoid receptor into a dominant-negative transcription factor. Notably, hydroxy-mifepristone's antagonism exhibits differential efficacy across glucocorticoid receptor domains, with the carboxyl-terminal region of activation function-1 (amino acids 264–465) being particularly critical for maximal antagonistic activity [3]. Unlike dexamethasone, hydroxy-mifepristone fails to recruit histone deacetylase 2 to nuclear factor kappa-light-chain-enhancer of activated B cells complexes, limiting its repressive efficacy on certain inflammatory genes [8].
Hydroxy-mifepristone exhibits weak antiandrogenic activity (approximately fourfold less affinity than testosterone) but shows negligible binding to estrogen receptors. At pharmacological concentrations, it competitively inhibits dihydrotestosterone binding to the androgen receptor ligand-binding domain, though with substantially lower potency than dedicated antiandrogens [7]. The molecule's binding specificity profile demonstrates minimal estrogen receptor-alpha or estrogen receptor-beta engagement, eliminating estrogenic or antiestrogenic effects in experimental models. This selective receptor interaction profile distinguishes hydroxy-mifepristone from other steroidal compounds with promiscuous binding patterns [1] [7].
Table 1: Receptor Binding Profile of Hydroxy-Mifepristone
| Receptor Type | Relative Binding Affinity | Primary Activity | Key Structural Determinants |
|---|---|---|---|
| Progesterone receptor | 5× progesterone | Competitive antagonism | Helix 12 repositioning, coactivator exclusion |
| Glucocorticoid receptor | 3× dexamethasone | Partial antagonism | Activation function-1 domain (264-465 aa) |
| Androgen receptor | 0.25× testosterone | Weak antagonism | Competitive LBD binding |
| Estrogen receptor | Negligible | No activity | No significant binding |
Hydroxy-mifepristone represses nuclear factor kappa-light-chain-enhancer of activated B cells-driven gene expression through glucocorticoid receptor-dependent mechanisms. It inhibits p65-associated histone acetyltransferase activity by approximately 50%, reducing histone acetylation at inflammatory gene promoters. This suppression decreases interleukin-6 expression independently of inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells alpha upregulation or nuclear factor kappa-light-chain-enhancer of activated B cells DNA-binding inhibition [4] [8]. Unlike classical glucocorticoids, hydroxy-mifepristone achieves only partial repression (maximum 50%) of granulocyte-macrophage colony-stimulating factor release due to its inability to recruit histone deacetylase 2 to the p65-histone acetyltransferase complex. This mechanistic distinction underlies its dissociated pharmacological profile—retaining anti-inflammatory activity while minimizing glucocorticoid-like transcriptional effects [4] [8]. The compound also modulates activator protein 1 signaling through direct protein-protein interactions between the glucocorticoid receptor and c-Jun, independent of promoter binding [4].
Hydroxy-mifepristone exhibits context-dependent effects on vascular endothelial growth factor expression. In reproductive tissues, it reduces vascular endothelial growth factor 121 and vascular endothelial growth factor 165 isoform expression by disrupting progesterone-mediated transcriptional activation. This suppression contributes to impaired endometrial angiogenesis and reduced vascular permeability [5] [9]. However, in Ishikawa endometrial cell lines, hydroxy-mifepristone (10–320 μmol/L) did not significantly alter vascular endothelial growth factor messenger RNA expression, suggesting cell-type-specific regulatory mechanisms [5]. The molecule indirectly suppresses angiogenesis by downregulating thrombospondin-1 expression and disrupting the vascular endothelial growth factor/thrombospondin-1 balance critical for vascular remodeling. Through vascular endothelial growth factor receptor 2 signaling interference, hydroxy-mifepristone inhibits downstream phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin and rat sarcoma virus/mitogen-activated protein kinase kinase/extracellular signal-regulated kinase pathways, reducing endothelial cell proliferation and migration [5] [9].
Table 2: Effects on Angiogenic and Apoptotic Pathways
| Signaling Pathway | Molecular Target | Observed Effect | Functional Consequence |
|---|---|---|---|
| Vascular endothelial growth factor signaling | Vascular endothelial growth factor 121/165 isoforms | Cell-type-specific suppression | Reduced endometrial angiogenesis |
| PI3K/protein kinase B/mammalian target of rapamycin | Vascular endothelial growth factor receptor 2 | Kinase activity inhibition | Decreased endothelial cell proliferation |
| Fas/Fas ligand system | Fas receptor expression | Upregulation | Enhanced apoptosis sensitivity |
| Mitochondrial apoptosis | B-cell lymphoma 2-associated X protein/B-cell lymphoma 2 ratio | Increased 2.5–3.5 fold | Caspase activation and apoptosis |
| Death receptor signaling | Fas expression | 2.8-fold increase | Membrane-mediated apoptosis |
Hydroxy-mifepristone potently modulates apoptotic machinery through dual receptor-mediated mechanisms. In progesterone receptor-positive cells, it upregulates Fas receptor expression by 2.8-fold and Fas ligand by 2.3-fold, enhancing extrinsic apoptosis pathway sensitivity [6] [10]. This effect is amplified by interferon gamma co-treatment, which further increases Fas membrane translocation and death-inducing signaling complex formation. Hydroxy-mifepristone also shifts the mitochondrial apoptosis threshold by increasing the B-cell lymphoma 2-associated X protein/B-cell lymphoma 2 ratio 2.5–3.5 fold, promoting cytochrome c release and caspase-9 activation [6] [10]. In cholangiocarcinoma models, hydroxy-mifepristone (40 μmol/L) increased apoptosis rates from 8.2% (controls) to 38.7%, demonstrating significant pro-apoptotic activity. This effect was synergistically enhanced to 56.3% when combined with interferon gamma pretreatment due to complementary engagement of both death receptor and mitochondrial apoptosis pathways [10]. The compound also downregulates survivin and X-linked inhibitor of apoptosis protein expression, reducing caspase inhibition and permitting full execution of the apoptotic cascade [6].
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 12141-45-6
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: